molecular formula C10H14Cl2O2 B14505644 1,3-Dichloropropan-2-yl cyclohex-1-ene-1-carboxylate CAS No. 63370-48-9

1,3-Dichloropropan-2-yl cyclohex-1-ene-1-carboxylate

Katalognummer: B14505644
CAS-Nummer: 63370-48-9
Molekulargewicht: 237.12 g/mol
InChI-Schlüssel: QVTPCUHYEZDMNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dichloropropan-2-yl cyclohex-1-ene-1-carboxylate is a chemical compound with a unique structure that combines a dichloropropane moiety with a cyclohexene carboxylate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloropropan-2-yl cyclohex-1-ene-1-carboxylate typically involves the reaction of 1,3-dichloropropan-2-ol with cyclohex-1-ene-1-carboxylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dichloropropan-2-yl cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dichloropropane moiety to a propane group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Propane derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

1,3-Dichloropropan-2-yl cyclohex-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Dichloropropan-2-yl cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dichloropropan-2-ol: Shares the dichloropropane moiety but lacks the cyclohexene carboxylate group.

    Cyclohex-1-ene-1-carboxylic acid: Contains the cyclohexene carboxylate group but lacks the dichloropropane moiety.

    2-(1-Cyclohexenyl)cyclohexanone: Similar cyclic structure but different functional groups.

Uniqueness

1,3-Dichloropropan-2-yl cyclohex-1-ene-1-carboxylate is unique due to its combination of dichloropropane and cyclohexene carboxylate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Eigenschaften

CAS-Nummer

63370-48-9

Molekularformel

C10H14Cl2O2

Molekulargewicht

237.12 g/mol

IUPAC-Name

1,3-dichloropropan-2-yl cyclohexene-1-carboxylate

InChI

InChI=1S/C10H14Cl2O2/c11-6-9(7-12)14-10(13)8-4-2-1-3-5-8/h4,9H,1-3,5-7H2

InChI-Schlüssel

QVTPCUHYEZDMNP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=CC1)C(=O)OC(CCl)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.